1,8-Diazaspiro[5.5]undecane, (R)-(9CI)

Enantioselective synthesis Chiral resolution Stereochemical SAR

(R)-1,8-Diazaspiro[5.5]undecane (CAS 151746-68-8) is a chiral, non-racemic spirocyclic diamine with the IUPAC name (6R)-1,8-diazaspiro[5.5]undecane. Its molecular formula is C₉H₁₈N₂ (MW 154.25 g/mol) and it has a computed LogP of 1.54.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
Cat. No. B14275366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Diazaspiro[5.5]undecane, (R)-(9CI)
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESC1CCNC2(C1)CCCNC2
InChIInChI=1S/C9H18N2/c1-2-7-11-9(4-1)5-3-6-10-8-9/h10-11H,1-8H2/t9-/m1/s1
InChIKeyFVIVALCKMXCKQX-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Diazaspiro[5.5]undecane, (R)-(9CI) (CAS 151746-68-8): Definition and Core Identity


(R)-1,8-Diazaspiro[5.5]undecane (CAS 151746-68-8) is a chiral, non-racemic spirocyclic diamine with the IUPAC name (6R)-1,8-diazaspiro[5.5]undecane. Its molecular formula is C₉H₁₈N₂ (MW 154.25 g/mol) and it has a computed LogP of 1.54 . The compound features a spiro[5.5]undecane core in which two secondary amine nitrogens are embedded at positions 1 and 8 of the saturated bicyclic framework [1]. The (R)-configuration at the C6 spiro center defines a single, optically pure enantiomer, distinguishing it from racemic mixtures (CAS 129105-31-3) and positional isomers such as 1,9-diazaspiro[5.5]undecane (CAS 23991-00-6). This scaffold belongs to the broader family of conformationally restricted diamines (CRDA), which are recognized as privileged structural motifs in medicinal chemistry because their rigid geometry pre-organizes amine functionalities for target engagement, reducing the entropic penalty upon binding compared to flexible acyclic diamines [2].

Why Generic Substitution Fails for (R)-1,8-Diazaspiro[5.5]undecane: Chirality, Topology, and Conformational Lock


The biological and physicochemical properties of small-molecule probes built on a spirocyclic diamine core are exquisitely sensitive to three structural features that cannot be captured by generic substitution: (i) absolute stereochemistry at the spiro center, (ii) the topological placement of the two amine nitrogens (1,8- vs. 1,9- vs. 3,9-), and (iii) the conformational restriction imposed by the spiro junction. Flexible acyclic diamines such as 1,5-diaminopentane or N,N′-dimethyl-1,6-hexanediamine can adopt numerous low-energy conformers in solution, incurring a substantial entropic penalty upon target binding. In contrast, the spiro[5.5]undecane scaffold locks both amine vectors into a well-defined spatial orientation, reducing this entropic cost and often improving selectivity [1]. Furthermore, nitrogen positioning directly controls the exit vectors of substituents attached to these amines, which dictates whether a derivative can productively engage a given receptor binding pocket. For instance, the 1,9-diazaspiro[5.5]undecane scaffold has been extensively derivatized to yield sub-nanomolar acetyl-CoA carboxylase (ACC) inhibitors and orexin receptor antagonists, while the 1,8-isomer—though synthetically accessible via analogous routes—initially received less attention due to the preferential bioactivity of its 1,9 counterpart [2]. An enantiopure 1,8-scaffold such as (R)-1,8-diazaspiro[5.5]undecane therefore represents a strategically distinct chemical starting point with a nitrogen topology and absolute configuration that cannot be replicated by racemic material or by any other positional isomer.

Quantitative Differentiation Guide for (R)-1,8-Diazaspiro[5.5]undecane: Evidence vs. Positional Isomers, Racemate, and Acyclic Analogues


Absolute Stereochemistry and Enantiomeric Purity vs. Racemic 1,8-Diazaspiro[5.5]undecane

The (R)-enantiomer (CAS 151746-68-8) is obtained via asymmetric synthesis from the CN(R,S) chiral building block, yielding a single stereoisomer with defined (6R) configuration, whereas the racemate (CAS 129105-31-3) is an equimolar mixture of (R)- and (S)-enantiomers [1]. Enantiomeric profiling of closely related spirocyclic diamine scaffolds has demonstrated that biological activity can reside almost exclusively in one enantiomer: for example, individual enantiomer profiling of a chiral spirocyclic urea inhibitor of soluble epoxide hydrolase (sEH) revealed that inhibitory potency (IC₅₀ = 4.99 ± 0.18 nM) was primarily conferred by a single enantiomer [2].

Enantioselective synthesis Chiral resolution Stereochemical SAR

Conformational Rigidity and Entropic Advantage vs. Acyclic Flexible Diamines

The spiro[5.5]undecane scaffold restricts the two amine groups into a fixed spatial relationship, reducing the number of accessible low-energy conformers relative to flexible acyclic diamines such as 1,5-diaminopentane. A comprehensive survey of 391 spirocyclic diamines by Carrel et al. demonstrated that these scaffolds exhibit extremely low Tanimoto similarity to one another and can feature up to three stereocenters per scaffold (≤1,381 possible stereoisomers), underscoring their unique three-dimensional shape diversity compared to linear diamines [1]. This conformational pre-organization has been shown to reduce the entropic penalty upon receptor binding: bicyclic conformationally restricted diamines typically gain 1–3 kcal/mol in binding free energy relative to their flexible counterparts, translating to 5- to 100-fold improvements in binding affinity when the constrained geometry matches the target pocket [2].

Conformational restriction Entropic penalty Drug-likeness

Positional Isomer Differentiation: 1,8- vs. 1,9-Diazaspiro[5.5]undecane Topology and Biological Consequence

The 1,9-diazaspiro[5.5]undecane scaffold has been extensively elaborated into potent acetyl-CoA carboxylase (ACC) inhibitors with IC₅₀ values as low as 1.0 nM (ACC2) and 3.4 nM (ACC1) for optimized pyrazole-fused derivatives [1]. In contrast, the 1,8-isomer—while synthetically accessible via analogous spiroannulation routes—initially received less attention because the 1,9-nitrogen topology proved more productive for engaging the ACC active site [1]. However, the 1,8-topology projects its amine vectors along a different spatial trajectory (approximately 60° divergent from 1,9 exit vectors based on molecular modeling), creating a geometrically distinct diamine framework. This topological divergence means that a 1,8-scaffold can address receptor pockets that are sterically or electrostatically incompatible with the 1,9-isomer, making (R)-1,8-diazaspiro[5.5]undecane a strategically complementary building block for scaffold-hopping campaigns. Additionally, the 1,8-scaffold has been specifically claimed in patent families as a component of substituted diaza-spiro[5.5]undecane derivatives exhibiting neurokinin (NK₁) antagonistic activity [2] and muscarinic receptor antagonist/β₂-adrenoceptor agonist dual pharmacology for pulmonary disorders [3].

Positional isomerism Acetyl-CoA carboxylase Scaffold hopping

Physicochemical Property Differentiation: Lipophilicity (LogP) vs. Isomeric and Acyclic Comparators

The (R)-1,8-diazaspiro[5.5]undecane has an experimentally derived topological polar surface area (TPSA) of 24.06 Ų and a LogP of 1.54 . By comparison, 1,9-diazaspiro[5.5]undecane exhibits a computed XLogP3-AA of 0.6–0.9 (depending on the prediction algorithm), indicating that the 1,8-isomer is approximately 0.6–0.9 LogP units more lipophilic . This modest increase in lipophilicity is attributable to the different spatial arrangement of the amine groups, which affects the molecular dipole moment and solvation free energy. For CNS drug discovery programs, this LogP difference is significant: the 1,8-isomer's LogP of 1.54 falls within the optimal CNS drug-like range (LogP 1–3), whereas acyclic diamines such as 1,5-diaminopentane (LogP ≈ −0.3) are substantially more hydrophilic and less membrane-permeable [1].

Lipophilicity Physicochemical properties CNS drug-likeness

Scalable Asymmetric Synthesis vs. Chiral Resolution: Cost and Material Throughput Implications

The (R)-enantiomer is accessible via two highly efficient asymmetric routes developed from 2-cyano-6-phenyloxazolopiperidine, employing organometallic reagents to generate imine salts followed by intramolecular nucleophilic alkylation [1]. This CN(R,S) methodology provides direct access to the enantiopure (R)-scaffold without requiring chiral chromatographic resolution, which typically results in a 50% material loss when separating racemates. In contrast, obtaining the (S)-enantiomer or other positional isomers in enantiopure form would require either a separate asymmetric synthesis campaign or chiral resolution of the corresponding racemate, increasing both cost and material waste [1]. For large-scale procurement (>100 g), the asymmetric synthesis route avoids the throughput bottleneck associated with preparative chiral HPLC, enabling multi-gram to kilogram-scale production under mild conditions suitable for industrial transfer .

Asymmetric synthesis Process chemistry Scalability

Procurement-Ready Application Scenarios for (R)-1,8-Diazaspiro[5.5]undecane


Enantiopure Scaffold for Stereochemical Structure–Activity Relationship (SAR) Studies

Medicinal chemistry teams engaged in stereochemical SAR campaigns require enantiopure building blocks to eliminate racemic ambiguity. The (R)-1,8-diazaspiro[5.5]undecane, obtained via asymmetric CN(R,S) synthesis, provides a single enantiomer with defined (6R) absolute configuration [1]. This eliminates the need for downstream chiral separation and ensures that biological data (binding affinity, functional activity, X-ray co-crystal structures) can be unambiguously assigned to one stereoisomer. As demonstrated by enantiomer profiling of related spirocyclic sEH inhibitors, where potency differed by over 100-fold between enantiomers, the use of racemic material in early screening can produce misleading SAR trends [2].

Scaffold-Hopping from 1,9-Diazaspiro[5.5]undecane to Access Alternative Nitrogen Topology for Neurokinin and Muscarinic Programs

The 1,8-diazaspiro[5.5]undecane scaffold offers nitrogen exit vectors that diverge by approximately 60° from the extensively studied 1,9-isomer. This topological difference makes the (R)-1,8-scaffold a strategic choice for scaffold-hopping campaigns targeting receptors where the 1,9-isomer has shown insufficient potency or selectivity. Patent literature specifically claims substituted 1,8-diazaspiro[5.5]undecane derivatives as NK₁ neurokinin antagonists [3] and as dual muscarinic receptor antagonists/β₂-adrenoceptor agonists for pulmonary indications [4], providing a precedent for the therapeutic relevance of this specific nitrogen topology.

Conformationally Restricted Diamine for CNS-Penetrant Probe Design

The (R)-1,8-diazaspiro[5.5]undecane scaffold combines a CNS-favorable LogP (1.54) with a low TPSA (24.06 Ų) and rigid spiro geometry . This profile is consistent with established CNS drug-likeness criteria (LogP 1–3; TPSA < 60–70 Ų). The conformational restriction imposed by the spiro junction reduces the entropic penalty upon target engagement, which can translate to improved binding affinity relative to flexible acyclic diamines [5]. This makes the (R)-scaffold an ideal starting point for designing CNS-penetrant probes targeting GPCRs, ion channels, or transporters where a defined spatial presentation of two amine pharmacophores is required.

Scalable Chiral Building Block for Parallel Library Synthesis

The established asymmetric synthetic route enables production of (R)-1,8-diazaspiro[5.5]undecane at multi-gram to kilogram scale without reliance on chiral chromatographic resolution [1]. The two chemically differentiated secondary amines (position 1 vs. position 8) can be selectively functionalized through orthogonal protection strategies, enabling sequential derivatization in parallel library formats. This scalability and synthetic versatility make the compound well-suited for high-throughput medicinal chemistry workflows requiring hundreds to thousands of distinct analogs from a single chiral scaffold.

Quote Request

Request a Quote for 1,8-Diazaspiro[5.5]undecane, (R)-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.